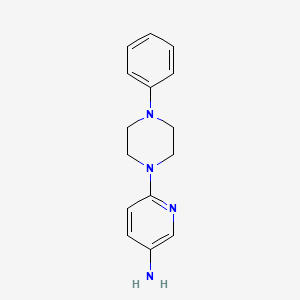

6-(4-Phenylpiperazin-1-yl)pyridin-3-amine

Description

BenchChem offers high-quality 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-(4-phenylpiperazin-1-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c16-13-6-7-15(17-12-13)19-10-8-18(9-11-19)14-4-2-1-3-5-14/h1-7,12H,8-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYRUKPZNBDMMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Inferred

This technical guide delves into the chemical properties of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine (CAS No. 927989-62-6), a compound of interest within the broader class of phenylpiperazine derivatives. It is imperative to state from the outset that while this molecule is commercially available for research purposes, there is a notable scarcity of published, experimentally-derived data in the public domain. As such, this guide will synthesize the available information, provide expert-driven inferences based on the chemical nature of its constituent moieties, and propose methodologies for its synthesis and characterization. This approach is designed to empower researchers with a robust foundational understanding and a practical framework for their investigations.

Core Molecular Identity and Physicochemical Properties

6-(4-Phenylpiperazin-1-yl)pyridin-3-amine is a heterocyclic compound featuring a pyridine ring substituted with a primary amine and a phenylpiperazine group. The presence of both electron-donating (amine) and electron-withdrawing (pyridine nitrogen) groups, coupled with the bulky phenylpiperazine substituent, dictates its chemical behavior and potential biological activity.

| Property | Value | Source/Comment |

| CAS Number | 927989-62-6 | [1] |

| Molecular Formula | C₁₅H₁₈N₄ | [1] |

| Molecular Weight | 254.33 g/mol | [1] |

| Appearance | Solid (predicted) | [1] |

| Melting Point | Not available | Experimental data not found. |

| Boiling Point | Not available | Experimental data not found. |

| Solubility | Not available | Expected to be soluble in organic solvents like DMSO and methanol. The piperazine and amine groups may confer some aqueous solubility, particularly at acidic pH. |

| pKa | Not available | The primary amine and the piperazine nitrogens will have distinct pKa values, influencing ionization state at physiological pH. |

| LogP | Not available | The phenyl group suggests a degree of lipophilicity. |

Proposed Synthetic Pathway

A plausible and efficient synthesis of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine can be envisioned through a nucleophilic aromatic substitution (SNA) reaction. This common and reliable method in medicinal chemistry is well-suited for the formation of the C-N bond between the pyridine ring and the piperazine moiety.

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reactants:

-

6-Chloro-3-nitropyridine

-

1-Phenylpiperazine

-

A suitable base (e.g., K₂CO₃, DIPEA)

-

A high-boiling point solvent (e.g., DMF, DMSO)

-

-

Procedure:

-

To a solution of 6-chloro-3-nitropyridine in DMF, add 1-phenylpiperazine and K₂CO₃.

-

Heat the reaction mixture at 80-120 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain 6-(4-phenylpiperazin-1-yl)-3-nitropyridine.

-

The nitro group can then be reduced to the primary amine using standard reduction methods, such as catalytic hydrogenation (H₂/Pd-C) or by using a metal catalyst like iron powder in acidic medium.

-

Purify the final product, 6-(4-phenylpiperazin-1-yl)pyridin-3-amine, by column chromatography.

-

Caption: Proposed two-step synthesis of the title compound.

Reactivity and Chemical Behavior

The chemical reactivity of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine is governed by its three key structural features: the aminopyridine ring, the phenyl group, and the piperazine linker.

-

Aminopyridine Moiety: The primary amine at the 3-position is a nucleophilic center and can undergo a variety of reactions, including acylation, alkylation, and diazotization. The pyridine nitrogen is basic and can be protonated or quaternized. The electron-donating amine group activates the pyridine ring towards electrophilic aromatic substitution, although the position of substitution will be influenced by the directing effects of both the amine and the ring nitrogen.

-

Phenylpiperazine Moiety: The secondary amine within the piperazine ring is also nucleophilic and can participate in reactions such as acylation and alkylation. The phenyl group can undergo electrophilic aromatic substitution, with the piperazine substituent acting as an ortho-, para-director.

-

Reactivity Considerations: The presence of multiple nucleophilic nitrogen atoms suggests that regioselectivity could be a key consideration in reactions involving this molecule. The choice of reagents and reaction conditions will be crucial in directing functionalization to the desired position.

Caption: Key reactive centers of the molecule.

Potential Applications in Drug Discovery and Development

While specific biological activity for 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine is not extensively documented, the phenylpiperazine and aminopyridine scaffolds are privileged structures in medicinal chemistry, suggesting a range of potential applications.

-

Central Nervous System (CNS) Targets: Phenylpiperazine derivatives are well-known for their interactions with various CNS receptors, particularly serotonin and dopamine receptors. This makes them valuable scaffolds for the development of antipsychotics, antidepressants, and anxiolytics. The specific substitution pattern on both the phenyl and pyridine rings will determine the receptor binding profile and pharmacological effect.

-

Kinase Inhibition: The aminopyridine motif is a common feature in many kinase inhibitors. The primary amine can form key hydrogen bond interactions within the ATP-binding pocket of kinases, making this compound a potential starting point for the design of novel kinase inhibitors for oncology or inflammatory diseases.

-

Other Therapeutic Areas: The versatile nature of the combined scaffolds means that with appropriate derivatization, this molecule could be explored for a wide range of other therapeutic targets.

Analytical Characterization Workflow

For researchers working with this compound, a rigorous analytical workflow is essential to confirm its identity and purity.

Step-by-Step Characterization Protocol:

-

Mass Spectrometry (MS):

-

Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Expected Result: A protonated molecular ion [M+H]⁺ at m/z 255.1604 (calculated for C₁₅H₁₉N₄⁺). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will be complex, with distinct signals for the aromatic protons on the pyridine and phenyl rings, the piperazine protons, and the amine protons. The chemical shifts and coupling constants will provide detailed structural information.

-

¹³C NMR: The spectrum will show the expected number of carbon signals, confirming the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Expected Bands: Characteristic stretching vibrations for N-H (amine), C-H (aromatic and aliphatic), C=C and C=N (aromatic rings), and C-N bonds.

-

-

Purity Analysis:

-

Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS).

-

Purpose: To determine the purity of the sample and identify any potential impurities.

-

Caption: A typical workflow for analytical characterization.

Safety and Handling

According to the available safety data, 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine is classified as acutely toxic if swallowed (GHS07, Warning, H302)[1]. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, lab coat, safety glasses). The compound should be handled in a well-ventilated area.

Conclusion

6-(4-Phenylpiperazin-1-yl)pyridin-3-amine represents a molecule with significant potential in the field of drug discovery, largely due to its constituent phenylpiperazine and aminopyridine motifs. While a comprehensive experimental characterization is yet to be published, this guide provides a foundational understanding of its core properties, a plausible synthetic route, and a framework for its analytical characterization. It is our hope that this document will serve as a valuable resource for researchers and scientists as they explore the potential of this and related compounds.

References

Sources

6-(4-Phenylpiperazin-1-yl)pyridin-3-amine CAS number and molecular weight

The following technical guide details the physicochemical profile, synthetic architecture, and medicinal chemistry applications of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine .

Core Scaffold Analysis & Synthetic Methodologies

Executive Summary

6-(4-Phenylpiperazin-1-yl)pyridin-3-amine (CAS: 927989-62-6 ) is a bifunctional heterocyclic building block extensively utilized in medicinal chemistry.[1] Structurally, it merges a 3-aminopyridine core—a classic bioisostere for aniline and a frequent kinase "hinge-binding" motif—with a 4-phenylpiperazine tail, a privileged pharmacophore known for high affinity toward G-protein-coupled receptors (GPCRs), particularly dopaminergic and serotonergic subtypes.

This guide provides a rigorous analysis of its chemical identity, a self-validating synthetic protocol via nitro-reduction, and its strategic application in drug discovery.

Chemical Identity & Physicochemical Profile

The compound is characterized by a lipophilic tail and a polar, basic headgroup. The free amine at position 3 serves as a versatile handle for further derivatization (e.g., urea formation, amide coupling), while the piperazine nitrogen at position 6 acts as a critical solubility modulator.

Table 1: Physicochemical Data Sheet

| Property | Specification |

| Chemical Name | 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine |

| CAS Number | 927989-62-6 |

| Molecular Formula | C₁₅H₁₈N₄ |

| Molecular Weight | 254.33 g/mol |

| Exact Mass | 254.1531 |

| SMILES | Nc1ccc(N2CCN(c3ccccc3)CC2)nc1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |

| pKa (Calc.) | ~6.5 (Pyridine N), ~4.0 (Aniline NH2) |

| LogP (Calc.) | 2.1 – 2.5 |

Synthetic Architecture

While direct amination of 6-halopyridin-3-amines is possible via Buchwald-Hartwig coupling, it often suffers from chemoselectivity issues due to the free primary amine. The industry-standard protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a Nitro Reduction . This route is robust, scalable, and avoids expensive transition metal catalysts in the first step.

Reaction Logic

-

Step 1 (SNAr): The electron-withdrawing nitro group at position 5 of the pyridine ring activates the halogen at position 2 (C6 in the final product) for displacement by the secondary amine of 1-phenylpiperazine.

-

Step 2 (Reduction): The nitro group is selectively reduced to the primary amine using catalytic hydrogenation or dissolved metal reduction (Fe/NH₄Cl), yielding the target scaffold.

Synthetic Pathway Diagram

Figure 1: Two-step synthetic pathway via nitro-pyridine intermediate.

Experimental Protocols

Safety Note: Pyridine derivatives and piperazines can be irritants. Perform all reactions in a fume hood.

Protocol A: Synthesis of Intermediate (SNAr)

Objective: Synthesize 1-(5-nitropyridin-2-yl)-4-phenylpiperazine.

-

Setup: In a 250 mL round-bottom flask, dissolve 2-chloro-5-nitropyridine (10.0 mmol, 1.58 g) in DMF (20 mL).

-

Addition: Add 1-phenylpiperazine (10.5 mmol, 1.70 g) followed by Potassium Carbonate (K₂CO₃, 20.0 mmol, 2.76 g).

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS. The product typically precipitates as a bright yellow solid upon cooling.

-

Workup: Pour the reaction mixture into ice-water (100 mL). Stir vigorously for 30 minutes.

-

Isolation: Filter the yellow precipitate, wash with water (3 x 20 mL) and cold ethanol (1 x 10 mL).

-

Drying: Dry under vacuum at 45°C.

Protocol B: Nitro Reduction to Target Amine

Objective: Reduction of the nitro group to the primary amine.

-

Setup: Dissolve the nitro intermediate (5.0 mmol, 1.42 g) in Methanol (30 mL) and THF (10 mL) to ensure solubility.

-

Catalyst: Add 10% Pd/C (150 mg, 10 wt% loading) under an inert nitrogen atmosphere.

-

Hydrogenation: Purge the vessel with Hydrogen gas (balloon pressure or 1 atm). Stir vigorously at Room Temperature for 12 hours.

-

Alternative (Fe Reduction): If halogenated substituents are present elsewhere that might be sensitive to hydrogenolysis, use Iron powder (5 eq) and NH₄Cl (5 eq) in EtOH/H₂O at reflux.

-

-

Filtration: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with MeOH.

-

Purification: Concentrate the filtrate. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (DCM:MeOH 95:5).

-

Target Yield: 75–90%

-

Validation: 1H NMR (DMSO-d6) should show the disappearance of the nitro-shifted aromatic protons and the appearance of a broad singlet (NH₂) around 4.5–5.0 ppm.

-

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in drug discovery, serving two primary roles:

Kinase Inhibitor "Hinge Binder"

The 3-aminopyridine moiety is capable of forming key hydrogen bonds with the hinge region of kinase enzymes. The amino group acts as a donor, while the pyridine nitrogen acts as an acceptor.

-

Mechanism: The phenylpiperazine tail extends into the solvent-exposed region or the hydrophobic back pocket, improving potency and selectivity.

-

Relevant Targets: FLT3, JAK family, and CDK inhibitors.

GPCR Ligand (CNS Targets)

The 4-phenylpiperazine motif is a classic pharmacophore for monoaminergic GPCRs.

-

Dopamine (D2/D3): The basic nitrogen of the piperazine interacts with the conserved Aspartate residue in TM3 of the receptor.

-

Serotonin (5-HT): Modifications to the phenyl ring (e.g., ortho-methoxy) can toggle activity between agonist and antagonist profiles.

Table 2: Structural Activity Relationship (SAR) Logic

| Moiety | Function | Modification Potential |

| Primary Amine (-NH₂) | H-Bond Donor / Nucleophile | Convert to Urea, Amide, or Sulfonamide to target specific pockets (e.g., DFG-out pocket in kinases). |

| Pyridine Ring | H-Bond Acceptor / Scaffold | Substitution at C2/C4 can modulate pKa and solubility. |

| Piperazine Linker | Rigid Spacer / Solubility | Can be replaced with homopiperazine or diazepane to alter vector orientation. |

| Phenyl Tail | Hydrophobic Interaction | Substitution (F, Cl, OMe) tunes metabolic stability and receptor subtype selectivity. |

Handling & Stability

-

Oxidation Sensitivity: Primary aromatic amines can oxidize upon prolonged exposure to air and light, turning brown. Store under inert gas (Argon/Nitrogen) at -20°C for long-term storage.

-

Hygroscopicity: The piperazine ring makes the solid slightly hygroscopic. Keep desiccated.

-

Solubility: For biological assays, prepare stock solutions in DMSO (up to 50 mM). Avoid freeze-thaw cycles of the stock solution.

References

-

Sigma-Aldrich. 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine Product Page. Accessed Feb 2026.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2763390 (Analog Reference).

-

Deka, N. et al. "Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome."[4] Journal of Chemistry, 2013. (Demonstrates SnAr synthesis on pyridine scaffolds).

-

Wang, G. et al. "Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Ligands." Synlett, 2022. (SAR of pyridyl-piperazines).[5][3][6][7][8]

Sources

- 1. 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine 927989-62-6 [sigmaaldrich.com]

- 2. 6-(4-Methylpiperazin-1-yl)pyridin-3-amine | C10H16N4 | CID 2763390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 55403-35-5: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine [cymitquimica.com]

- 4. Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 61337-89-1 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. thieme-connect.com [thieme-connect.com]

- 7. 6-(4-Methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine | 290297-24-4 | Benchchem [benchchem.com]

- 8. buyersguidechem.com [buyersguidechem.com]

Medicinal Chemistry Applications of Phenylpiperazinyl Pyridine Scaffolds

Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Medicinal Chemists, Drug Discovery Scientists

Design, Synthesis, and Optimization of a Privileged CNS Template

Executive Summary: The "Privileged Interface"

The phenylpiperazinyl pyridine scaffold—defined by a central piperazine ring linked to a pyridine moiety at

This guide provides a technical deep-dive into the design principles, synthetic pathways, and metabolic optimization of this scaffold, moving beyond basic descriptions to actionable experimental strategies.

Structural Architecture & Pharmacophore Analysis

The core utility of the phenylpiperazinyl pyridine scaffold lies in its ability to mimic the endogenous neurotransmitter's ethylamine side chain while providing rigid spacing for auxiliary binding sites.

The Pharmacophoric Triad

-

The Protonatable Nitrogen (Piperazine

): Physiological pH leads to protonation, forming a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32 in D2 receptors) in the transmembrane helix 3 (TM3). -

The Pyridine "Anchor": Acts as a hydrogen bond acceptor or participates in

- -

The Phenyl "Cap": Engages in hydrophobic or edge-to-face

-stacking interactions, often determining subtype selectivity (e.g., 5-HT1A vs. D2).

Binding Mode Visualization

The following diagram illustrates the consensus binding mode of a generic phenylpiperazinyl pyridine ligand within a Class A GPCR pocket.

Figure 1: Consensus binding interactions of the scaffold within a GPCR orthosteric pocket.

Therapeutic Applications & Target Profiling[1]

While historically associated with atypical antipsychotics, this scaffold has evolved into a multi-target ligand (MTL) engine.

| Therapeutic Area | Primary Target(s) | Mechanism of Action | Key Structural Feature |

| Schizophrenia | D2, 5-HT2A | D2 partial agonism / 5-HT2A antagonism | 2,3-Dichlorophenyl substitution (Aripiprazole-like) or Pyridine bioisostere |

| Anxiety/Depression | 5-HT1A | Partial Agonism | Pyridin-2-yl moiety mimics the indole of serotonin |

| Hypertension | Antagonism | Phenyl ring substitution (e.g., ortho-alkoxy) | |

| Oncology | Kinases (e.g., mTOR) | ATP-competitive inhibition | Pyridine nitrogen interacts with the hinge region |

Case Study: Trazodone & The Pyridine Connection Although Trazodone features a triazolopyridine, the pharmacophore aligns perfectly with the phenylpiperazinyl pyridine model. The pyridine ring (fused) provides the necessary dipole alignment for 5-HT2A antagonism, while the chlorophenyl piperazine tail drives the affinity.

Structure-Activity Relationship (SAR) Deep Dive

The Pyridine Ring: Nitrogen Positioning

The position of the nitrogen atom in the pyridine ring is a critical "toggle switch" for affinity and metabolic stability.

-

2-Pyridyl: The most common motif (e.g., in buspirone analogs). Offers optimal geometry for H-bonding with Ser5.42.

-

3-Pyridyl: Often reduces affinity for 5-HT1A but may enhance kinase selectivity.

-

4-Pyridyl: Generally less favorable for GPCRs due to linear geometry but utilized in linker-based designs.

The Piperazine Core

-

Conformation: The chair conformation is energetically preferred.

-

Substitution: Methylation at

or

The Phenyl Ring: The "Selectivity Filter"

-

Ortho-Substitution (e.g., -OMe, -F): Induces a twisted conformation relative to the piperazine, often enhancing D2/5-HT1A affinity (the "ortho effect").

-

Meta/Para-Substitution: often leads to loss of selectivity or shifts activity toward

-adrenergic receptors.

Synthetic Methodologies

Two primary routes exist for constructing the

Protocol A: Nucleophilic Aromatic Substitution (S_NAr)

Best for electron-deficient pyridines (e.g., 2-chloropyridine).

Reagents: 1-Phenylpiperazine (1.0 eq), 2-Chloropyridine (1.2 eq),

Step-by-Step:

-

Charge a round-bottom flask with 1-phenylpiperazine and

in anhydrous DMF (0.5 M concentration). -

Add 2-chloropyridine dropwise.

-

Heat to 110°C under

atmosphere. Monitor by TLC/LC-MS. -

Workup: Pour into ice water. If solid precipitates, filter and wash with hexanes. If oil, extract with EtOAc, wash with brine (3x) to remove DMF.

-

Purification: Recrystallization from EtOH or Flash Chromatography (Hex/EtOAc).

Protocol B: Buchwald-Hartwig Amination

Required for unactivated pyridines or electron-rich aryl halides.

Reagents: Aryl bromide/chloride, Piperazine derivative,

Figure 2: Decision tree for synthetic route selection.

ADME/Tox Considerations & Optimization

The phenylpiperazinyl pyridine scaffold is metabolically active. Understanding its clearance is vital for lead optimization.

Metabolic Hotspots

-

Pyridine N-Oxidation: The pyridine nitrogen is susceptible to oxidation by CYPs or FMOs, forming N-oxides which are often inactive and rapidly excreted.

-

Fix: Introduce steric bulk (methyl) adjacent to the nitrogen or use electron-withdrawing groups (F,

) on the ring to reduce electron density.

-

-

Phenyl Ring Hydroxylation: CYP2D6 often targets the para-position of the phenyl ring.

-

Fix: Block the para-position with Fluorine or Chlorine (a common strategy in drugs like haloperidol and trazodone).

-

-

Reactive Metabolites: 1-(2-Pyridyl)piperazine itself can be a metabolite of larger drugs (e.g., azapirones). It is generally considered safe but can accumulate in renal failure.

Solubility

The scaffold is moderately lipophilic (LogP ~ 2-3). To improve aqueous solubility for formulation:

-

Formulate as a hydrochloride or mesylate salt.

-

Introduce polar substituents (e.g., -OH, -NH2) on the pyridine ring, though this may affect BBB permeability.

References

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 94459, 1-(2-Pyridyl)piperazine. Retrieved from

-

Liu, Q., et al. (2010).[1] Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor.[1] Journal of Medicinal Chemistry. Retrieved from [1]

-

Menegatti, R., et al. (2010). Discovery of orally active heterocyclic N-phenylpiperazine ligands of D2-like and 5-HT1A receptors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

-

Wong, H., et al. (2007). 6-Hydroxybuspirone is a major active metabolite of buspirone: assessment of pharmacokinetics and 5-hydroxytryptamine1A receptor occupancy in rats. Drug Metabolism and Disposition.[2] Retrieved from

Sources

An In-Depth Technical Guide to the Synthesis of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 6-(4-phenylpiperazin-1-yl)pyridin-3-amine, a key intermediate in medicinal chemistry. The document details established methodologies, including nucleophilic aromatic substitution (SNAr) and subsequent nitro group reduction, as well as alternative approaches like the Buchwald-Hartwig amination. Each protocol is presented with in-depth explanations of the underlying chemical principles, reaction conditions, and purification techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine

The piperazine moiety is a prevalent scaffold in a multitude of biologically active compounds.[1][2] Its presence often imparts favorable pharmacokinetic properties. The title compound, 6-(4-phenylpiperazin-1-yl)pyridin-3-amine, is a crucial building block in the synthesis of various therapeutic agents, particularly those targeting the central nervous system and in oncology.[3][4] For instance, it serves as a precursor for compounds designed as C1s protease inhibitors for modulating the complement pathway.[5][6][7] Given its importance, the development of efficient and scalable synthetic routes is of paramount interest.

This guide will primarily focus on the most common and reliable synthetic strategy, which involves a two-step sequence:

-

Nucleophilic Aromatic Substitution (SNAr): The reaction between a suitably substituted halopyridine and 1-phenylpiperazine.

-

Reduction of a Nitro Group: The conversion of an intermediate nitropyridine to the desired primary amine.

Alternative methodologies, such as palladium-catalyzed cross-coupling reactions, will also be discussed to provide a comprehensive view of the available synthetic options.

Primary Synthesis Pathway: A Two-Step Approach

The most widely adopted synthesis of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine proceeds through a robust two-step sequence. This pathway is favored for its reliability, scalability, and the commercial availability of the starting materials.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The initial step involves the formation of the C-N bond between the pyridine ring and the piperazine nitrogen via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is contingent on the presence of an electron-withdrawing group on the pyridine ring to activate it towards nucleophilic attack. A nitro group (-NO2) is an excellent choice for this purpose.

The preferred starting material is typically a 2-halo-5-nitropyridine, with 2-chloro-5-nitropyridine being a common and cost-effective option.[4]

Reaction: 2-chloro-5-nitropyridine + 1-phenylpiperazine → 6-(4-phenylpiperazin-1-yl)-3-nitropyridine

2.1.1. Mechanistic Rationale

The SNAr mechanism proceeds via the formation of a stabilized intermediate known as a Meisenheimer complex. The electron-withdrawing nitro group at the para-position to the leaving group (halide) is crucial for stabilizing the negative charge that develops on the pyridine ring during the nucleophilic attack by the piperazine nitrogen. This stabilization lowers the activation energy of the reaction, allowing it to proceed under relatively mild conditions.[8][9]

2.1.2. Detailed Experimental Protocol

Materials:

-

2-Chloro-5-nitropyridine

-

1-Phenylpiperazine

-

Anhydrous solvent (e.g., Toluene, Acetonitrile, or Dimethylformamide)

-

Base (e.g., N,N-diisopropylethylamine (DIPEA) or Potassium Carbonate)

Procedure:

-

To a solution of 2-chloro-5-nitropyridine in the chosen anhydrous solvent, add 1-phenylpiperazine (typically 1.1 to 1.5 equivalents).

-

Add a suitable base (e.g., DIPEA, 1.5 to 2.0 equivalents). The base serves to neutralize the HCl generated during the reaction.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature can range from 80 °C to reflux, depending on the solvent.[10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization or column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

The second and final step is the reduction of the nitro group of 6-(4-phenylpiperazin-1-yl)-3-nitropyridine to the corresponding primary amine. Several methods are available for this transformation, with catalytic hydrogenation being the most common and efficient.[11][12]

Reaction: 6-(4-phenylpiperazin-1-yl)-3-nitropyridine → 6-(4-phenylpiperazin-1-yl)pyridin-3-amine

2.2.1. Choice of Reducing Agent and Rationale

Catalytic Hydrogenation: This is the preferred method due to its high efficiency, clean reaction profile, and environmentally friendly nature.[11]

-

Palladium on Carbon (Pd/C): This is a widely used and effective catalyst for the reduction of aromatic nitro groups.[13] The reaction is typically carried out under a hydrogen atmosphere.

-

Raney Nickel: This is another excellent catalyst for nitro group reductions and can be a good alternative to Pd/C, especially if dehalogenation of other parts of the molecule is a concern.[13]

Other Reducing Agents:

-

Tin(II) Chloride (SnCl2): This is a classic method for nitro group reduction and is often used when catalytic hydrogenation is not feasible.[13]

-

Iron (Fe) or Zinc (Zn) in Acidic Media: These are also effective but can sometimes lead to the formation of byproducts.[13]

2.2.2. Detailed Experimental Protocol (Catalytic Hydrogenation)

Materials:

-

6-(4-phenylpiperazin-1-yl)-3-nitropyridine

-

Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

-

Catalyst (e.g., 10% Pd/C)

-

Hydrogen source (e.g., hydrogen gas balloon or a hydrogenation apparatus)

Procedure:

-

Dissolve 6-(4-phenylpiperazin-1-yl)-3-nitropyridine in a suitable solvent in a flask equipped with a magnetic stir bar.

-

Carefully add the Pd/C catalyst (typically 5-10 mol%).

-

Purge the flask with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (a balloon is often sufficient for small-scale reactions).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Pd/C can be pyrophoric when dry, so the filter cake should be kept wet with solvent.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Alternative Synthesis Pathway: Buchwald-Hartwig Amination

An alternative and powerful method for the C-N bond formation is the Buchwald-Hartwig amination.[14] This palladium-catalyzed cross-coupling reaction allows for the direct coupling of an amine with an aryl halide.[15][16] This approach can be particularly useful when the SNAr reaction is sluggish or when milder reaction conditions are required.[17][18]

Reaction: 6-halopyridin-3-amine + 1-phenylpiperazine → 6-(4-phenylpiperazin-1-yl)pyridin-3-amine

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination generally involves:

-

Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed, and the Pd(0) catalyst is regenerated.

The choice of ligand for the palladium catalyst is critical for the success of this reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the reductive elimination step.[16]

Illustrative Experimental Protocol

Materials:

-

6-Bromopyridin-3-amine (or other suitable halopyridine)

-

1-Phenylpiperazine

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., BINAP, Xantphos)

-

Base (e.g., Sodium tert-butoxide, Cesium carbonate)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

In a reaction vessel, combine the 6-halopyridin-3-amine, 1-phenylpiperazine, palladium catalyst, phosphine ligand, and base.

-

Add the anhydrous solvent under an inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture and filter it through a pad of Celite.

-

The filtrate is then worked up and the product is purified by column chromatography.

Data Summary and Pathway Comparison

| Parameter | SNAr Pathway | Buchwald-Hartwig Pathway |

| Starting Materials | 2-halo-5-nitropyridine, 1-phenylpiperazine | 6-halopyridin-3-amine, 1-phenylpiperazine |

| Key Transformation | Nucleophilic Aromatic Substitution | Palladium-Catalyzed Cross-Coupling |

| Catalyst | None (or base-catalyzed) | Palladium complex with a phosphine ligand |

| Reaction Conditions | Typically higher temperatures | Generally milder temperatures |

| Advantages | Cost-effective, no metal catalyst required | Broader substrate scope, milder conditions |

| Disadvantages | Requires an activated pyridine ring | Cost of catalyst and ligand, potential for metal contamination |

Visualizing the Synthesis

Primary Synthesis Workflow

Caption: Primary two-step synthesis of the target compound.

Alternative Buchwald-Hartwig Pathway

Caption: Alternative one-pot Buchwald-Hartwig amination.

Conclusion

The synthesis of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine is a well-established process in medicinal chemistry. The two-step pathway involving a nucleophilic aromatic substitution followed by nitro group reduction remains the most practical and widely used method due to its efficiency and cost-effectiveness. The Buchwald-Hartwig amination provides a valuable alternative, offering milder conditions and a broader substrate scope, albeit at a higher cost. The choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability of starting materials, and the specific requirements of the research or development project. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to confidently synthesize this important chemical intermediate.

References

- BenchChem. (n.d.). Application Notes and Protocols: Catalytic Hydrogenation of 3-Amino-4-nitropyridine 1-oxide.

- PMC. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.

- (n.d.). Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions.

- CymitQuimica. (n.d.). CAS 55403-35-5: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine.

- MDPI. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- PMC. (n.d.). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome.

- ResearchGate. (2025, August 7). Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed S NAr reactions.

- MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.

- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.

- (n.d.). A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO 2 catalyst.

- ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for....

- (n.d.). Nitro Reduction - Common Conditions.

- (n.d.). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives.

- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.

- PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

- MDPI. (2021, January 18). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine.

- Sigma-Aldrich. (n.d.). 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine.

- The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction.

- Google Patents. (n.d.). WO1996036597A1 - Process for the catalytic hydrogenation of aromatic nitro compounds.

- YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

- ChemSynthesis. (2025, May 20). 1-(6-chloro-3-nitro-2-pyridinyl)-4-methylpiperazine.

- Semantic Scholar. (n.d.). Synthesis and characterization of a series of phenyl piperazine based ligands.

- PubMed. (2024, February 15). Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs.

- ResearchGate. (2024, April 20). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.

- PMC. (n.d.). Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway.

- ResearchGate. (2023, December 27). Inhibition of the C1s Protease and the Classical Complement Pathway by 6- (4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and.

- Frontiers. (2022, March 22). Recent Advances of Pyridinone in Medicinal Chemistry.

- ChemicalBook. (n.d.). 1-(6-nitropyridin-3-yl)piperazine synthesis.

- ResearchGate. (n.d.). Inhibition of the classical pathway by selected hit compounds. All 24....

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. CAS 55403-35-5: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. 1-(6-nitropyridin-3-yl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. m.youtube.com [m.youtube.com]

- 17. mdpi.com [mdpi.com]

- 18. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Renaissance of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine: A Technical Guide to a Versatile Scaffold

Introduction: Unveiling a Privileged Scaffold

The 6-(4-phenylpiperazin-1-yl)pyridin-3-amine core is a compelling example of a privileged scaffold in modern medicinal chemistry. Its unique structural amalgamation of a pyridine ring, a piperazine linker, and a phenyl group confers upon its derivatives the ability to interact with a diverse array of biological targets. This versatility has led to the exploration of these compounds across a wide spectrum of therapeutic areas, from metabolic disorders and inflammatory diseases to oncology and neurological conditions. The phenylpiperazine moiety is a well-established pharmacophore, known for its interactions with various receptors and transporters in the central nervous system, while the substituted pyridine ring allows for fine-tuning of physicochemical properties and target engagement.[1][2] This guide provides an in-depth technical exploration of the synthesis, mechanisms of action, and therapeutic potential of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine derivatives, offering a valuable resource for researchers and drug development professionals.

I. Synthetic Strategies: Building the Core

The synthesis of the 6-(4-phenylpiperazin-1-yl)pyridin-3-amine scaffold and its derivatives can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution patterns and the availability of starting materials. Two common and effective strategies are Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

General Synthesis Protocol: A Step-by-Step Approach

The following protocol outlines a generalized approach for the synthesis of the core structure, which can be adapted for the creation of a diverse library of derivatives.

Method A: Nucleophilic Aromatic Substitution (SNAr)

This is a classical and often high-yielding approach for forming the C-N bond between the pyridine ring and the piperazine moiety.[3][4]

Step 1: Synthesis of the Activated Pyridine Intermediate

-

Start with a commercially available 2-halo-5-nitropyridine (e.g., 2-chloro-5-nitropyridine). The nitro group is a strong electron-withdrawing group that activates the pyridine ring towards nucleophilic attack.

Step 2: Nucleophilic Substitution with Phenylpiperazine

-

In a round-bottom flask, dissolve the 2-halo-5-nitropyridine in a suitable polar aprotic solvent such as dimethylformamide (DMF) or ethanol.

-

Add 1-phenylpiperazine to the solution. An excess of the amine can be used to act as both the nucleophile and a base to neutralize the generated acid. Alternatively, a non-nucleophilic base like triethylamine (TEA) or potassium carbonate (K2CO3) can be added.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product, 1-(5-nitropyridin-2-yl)-4-phenylpiperazine.

-

Collect the solid by filtration, wash with water, and dry.

Step 3: Reduction of the Nitro Group

-

Dissolve the 1-(5-nitropyridin-2-yl)-4-phenylpiperazine in a suitable solvent like ethanol or ethyl acetate.

-

Add a reducing agent. A common and effective choice is tin(II) chloride dihydrate (SnCl2·2H2O).[5] Alternatively, catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source can be employed.

-

Stir the reaction at room temperature or with gentle heating until the reduction is complete (monitored by TLC).

-

Work up the reaction mixture to remove the reducing agent and byproducts. For SnCl2 reduction, this typically involves basifying the solution to precipitate tin salts, followed by extraction of the product into an organic solvent.

-

Purify the crude product by column chromatography to yield the final 6-(4-phenylpiperazin-1-yl)pyridin-3-amine.

Method B: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds and is particularly useful when SNAr is not feasible due to substrate limitations.[6][7][8]

Step 1: Preparation of Starting Materials

-

Obtain or synthesize the required starting materials: a 2-halopyridin-5-amine (e.g., 2-bromo-5-aminopyridine) and 1-phenylpiperazine.

Step 2: The Coupling Reaction

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the 2-halopyridin-5-amine, 1-phenylpiperazine, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., sodium tert-butoxide or cesium carbonate).

-

Add a dry, degassed solvent such as toluene or dioxane.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and perform an aqueous workup to remove the catalyst and inorganic salts.

-

Extract the product into an organic solvent.

Step 3: Purification

-

Purify the crude product by column chromatography to obtain the desired 6-(4-phenylpiperazin-1-yl)pyridin-3-amine.

II. Therapeutic Potential in Metabolic Disorders: PPARγ Modulation

A significant area of investigation for derivatives of this scaffold is in the treatment of metabolic syndrome, particularly type 2 diabetes.[5] Certain derivatives have been identified as modulators of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis and insulin sensitivity.[5][9]

Mechanism of Action: Enhancing Insulin Sensitivity

PPARγ is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, initiating their transcription.[2][6] The activation of PPARγ leads to several beneficial metabolic effects:

-

Adipocyte Differentiation: Promotes the differentiation of pre-adipocytes into mature adipocytes, which are more efficient at storing free fatty acids.[10]

-

Improved Insulin Signaling: Enhances the expression of genes involved in the insulin signaling pathway, leading to increased glucose uptake in muscle and adipose tissue.[6]

-

Anti-inflammatory Effects: Reduces the production of pro-inflammatory cytokines, which are known to contribute to insulin resistance.[6][10]

Figure 1: Simplified PPARγ Signaling Pathway.

Structure-Activity Relationship (SAR) and Quantitative Data

The therapeutic efficacy of these derivatives as PPARγ modulators is highly dependent on their chemical structure. Modifications to the phenyl ring, the pyridine ring, and the terminal amine of the piperazine can significantly impact activity. A study on N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives provided initial insights into the SAR of a related scaffold.[5]

| Compound ID | R Group (Substitution on Benzenesulfonamide) | Adipogenesis (%)a | PPARγ Agonism (%)b |

| 6 | 2,4-Dichlorobenzene | 90 | 36.4 |

| 7 | 3,4-Dimethoxybenzene | 67 | 9.12 |

| 8 | 2,5-Dimethoxybenzene | 72 | 18.5 |

| 9 | 2-Thiophene | 69 | 11.3 |

| 10 | 3,4-Dichlorobenzene | 75 | 19.2 |

| 12 | 4-(Trifluoromethoxy)benzene | 89 | 26.8 |

| 13 | 2,4-Difluorobenzene | 81 | 25.7 |

| Rosiglitazone | (Reference) | 100 | 100 |

| Data adapted from Deka et al. (2013).[5] | |||

| a Adipogenic activity in 3T3-L1 cells at 20 µg/mL.[5] | |||

| b PPARγ agonist activity in transiently transfected HEK 293 cells at 10 µM.[5] |

Interpretation of SAR Data: The data suggests that bulky, electron-withdrawing groups on the terminal phenyl ring, such as dichloro and trifluoromethoxy substituents, are favorable for both adipogenesis and PPARγ agonism. This indicates that the electronic and steric properties of this region of the molecule are critical for effective interaction with the PPARγ ligand-binding pocket.

Experimental Protocol: 3T3-L1 Adipogenesis Assay

This assay is a cornerstone for evaluating the potential of compounds to induce the differentiation of pre-adipocytes into mature adipocytes, a hallmark of PPARγ activation.

Materials:

-

3T3-L1 pre-adipocyte cell line

-

DMEM with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Differentiation Medium (DM): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.

-

Insulin Medium (IM): DMEM with 10% FBS and 10 µg/mL insulin.

-

Oil Red O staining solution

-

Isopropanol

Protocol:

-

Cell Seeding: Seed 3T3-L1 cells in a multi-well plate and culture until they reach confluence.

-

Induction of Differentiation: Two days post-confluence (Day 0), replace the medium with DM containing the test compound or vehicle control.

-

Medium Change: On Day 2, replace the DM with IM containing the test compound or vehicle.

-

Maintenance: From Day 4 onwards, replace the medium every two days with DMEM containing 10% FBS and the test compound or vehicle.

-

Assessment of Differentiation (Day 8-10):

-

Wash the cells with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain with Oil Red O solution for 20 minutes to visualize lipid droplets.

-

Wash with water and acquire images using a microscope.

-

For quantification, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at approximately 500 nm.[11][12]

-

III. Targeting the Complement System: C1s Inhibition

A novel and exciting therapeutic application for this scaffold has been identified in the modulation of the complement system, a critical component of the innate immune response. Specifically, the derivative 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (designated as A1) has been characterized as a selective, competitive inhibitor of the C1s protease.[13]

Mechanism of Action: Halting the Classical Pathway Cascade

The classical complement pathway is initiated by the C1 complex, which consists of C1q, C1r, and C1s. Upon activation, C1s, a serine protease, cleaves C4 and C2, leading to the formation of the C3 convertase and subsequent amplification of the complement cascade. This cascade ultimately results in the formation of the Membrane Attack Complex (MAC), which lyses target cells.[5] By competitively inhibiting the active site of C1s, compound A1 prevents the cleavage of C4 and C2, effectively halting the classical pathway at its early stages.[13]

Figure 2: Inhibition of the Classical Complement Pathway by a C1s Inhibitor.

Quantitative Data for C1s Inhibition

Biochemical and functional assays have demonstrated the potent and selective inhibition of C1s by compound A1.

| Parameter | Value | Description |

| Kd | ~9.8 µM | Dissociation constant for binding to C1s. |

| Ki | ~5.8 µM | Inhibition constant for competitive inhibition of C1s activity. |

| Data from Xu et al. (2023).[13] |

These data indicate a direct and high-affinity interaction between the inhibitor and the C1s protease, leading to effective competitive inhibition.

Experimental Protocol: C1s Protease Activity and Inhibition Assay

This protocol describes a chromogenic assay to measure the enzymatic activity of C1s and assess its inhibition by test compounds.

Materials:

-

Purified active C1s enzyme

-

Chromogenic C1s substrate (e.g., Z-Gly-Arg-thiobenzyl ester)

-

DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) as an indicator

-

Assay buffer (e.g., 50 mM HEPES, 140 mM NaCl, pH 7.4)

-

Test compound (e.g., compound A1)

-

96-well microplate

-

Microplate reader

Protocol:

-

Reagent Preparation: Prepare solutions of C1s, substrate, DTNB, and the test compound at various concentrations in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, DTNB, and the test compound (or vehicle control).

-

Enzyme Addition: Add the C1s enzyme to each well to initiate the reaction.

-

Substrate Addition: After a brief pre-incubation of the enzyme with the inhibitor, add the chromogenic substrate to start the color development.

-

Measurement: Immediately begin monitoring the increase in absorbance at 412 nm over time using a microplate reader. The rate of absorbance change is proportional to the C1s activity.

-

Data Analysis:

-

Calculate the initial reaction velocities from the linear phase of the absorbance curves.

-

To determine the IC50, plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

-

To determine the inhibition constant (Ki), perform the assay at multiple substrate and inhibitor concentrations and globally fit the data to a competitive inhibition model.[13]

-

IV. Potential in Oncology: A Multifaceted Approach

The 6-(4-phenylpiperazin-1-yl)pyridin-3-amine scaffold has also emerged as a promising framework for the development of novel anticancer agents. Derivatives have demonstrated cytotoxic activity against various cancer cell lines, acting through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.[14][15][16][17][18][19]

Mechanism of Action: Inducing Cancer Cell Death

The anticancer effects of these derivatives appear to be multifactorial, targeting key signaling pathways involved in cell survival and proliferation.

-

Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[16]

-

Cell Cycle Arrest: These compounds can also halt the progression of the cell cycle, preventing cancer cells from dividing. This can occur at different phases of the cell cycle, such as G1 or S phase, and is often associated with the modulation of key cell cycle regulatory proteins like cyclins and cyclin-dependent kinases (CDKs).[14][16]

-

Inhibition of Pro-Survival Kinases: Phenylpiperazine-containing compounds have been shown to inhibit pro-survival kinases such as Src. Inhibition of Src can disrupt downstream signaling pathways that promote cell proliferation and survival, such as the Rb-E2F pathway.[16]

Figure 3: Proposed Anticancer Mechanisms of Action.

Antiproliferative Activity Data

The following table summarizes the cytotoxic activity of selected derivatives against various human cancer cell lines.

| Compound ID | Derivative Structure | Cell Line | IC50 (µM) | Reference |

| 5a | Thiourea derivative of 6-(4-phenylpiperazin-1-yl)pyridin-3-amine | DU 145 (Prostate) | Not specified, but highest activity | Ozel et al.[14] |

| H42 | A novel pyridine derivative | SKOV3 (Ovarian) | 0.87 | Wang et al.[17] |

| H42 | A novel pyridine derivative | A2780 (Ovarian) | 5.4 | Wang et al.[17] |

| 9 | Pyridine-pyrazolyl conjugate | HepG2 (Liver) | 0.18 | Nafie et al.[19] |

| 9 | Pyridine-pyrazolyl conjugate | MCF-7 (Breast) | 0.34 | Nafie et al.[19] |

| 19 | 6-(4-phenylpiperazin-1-yl)-9-cyclopentylpurine | Huh7 (Liver) | < 5 | El-gazzar et al.[16] |

Interpretation of SAR Data: The data indicates that the 6-(4-phenylpiperazin-1-yl)pyridin-3-amine scaffold is a versatile platform for developing potent anticancer agents. The antiproliferative activity is highly dependent on the specific substitutions on the core structure and the cancer cell line being tested. For instance, the incorporation of a thiourea moiety or conjugation with other heterocyclic systems like pyrazole can lead to highly potent compounds.[14][19]

V. Neurological Applications: An Emerging Frontier

The phenylpiperazine motif is a common feature in many centrally acting drugs, suggesting that derivatives of the 6-(4-phenylpiperazin-1-yl)pyridin-3-amine scaffold may also possess neurological activity.[1][2][20] While this area is less explored compared to the other therapeutic applications discussed, preliminary evidence and structural similarities point towards potential utility in treating neurological and psychiatric disorders.

Potential Mechanisms of Action

-

Serotonin Receptor Modulation: Phenylpiperazine derivatives are known to interact with serotonin receptors, particularly 5-HT1A and 5-HT2A.[1] Modulation of these receptors is a key mechanism for many antidepressant and anxiolytic drugs.

-

Adrenoceptor Affinity: Some phenylpiperazine compounds also exhibit affinity for α1- and α2-adrenoceptors, which are involved in the regulation of mood and blood pressure.[1]

-

Neurokinin-1 (NK1) Receptor Antagonism: The derivative 6-(4-methylpiperazin-1-yl)-4-(o-tolyl)pyridin-3-amine is a key intermediate in the synthesis of Netupitant, an NK1 receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. While this is a synthetic application, it highlights the potential of the scaffold to interact with G-protein coupled receptors in the brain.

A study on phenylpiperazine pyrrolidin-2-one derivatives, which share the phenylpiperazine core, demonstrated antidepressant-like activity in animal models and affinity for serotonin receptors, further supporting the potential for neurological applications of this chemical class.[1] For example, compound EP-42 from this study showed a Ki of 24.5 nM for the 5-HT1A receptor.[1]

VI. Conclusion and Future Directions

The 6-(4-phenylpiperazin-1-yl)pyridin-3-amine scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutic agents. This guide has detailed its potential in managing metabolic disorders through PPARγ modulation, in treating inflammatory conditions via C1s inhibition, in combating cancer through the induction of apoptosis and cell cycle arrest, and its emerging promise in the field of neuroscience.

The future of research on this scaffold lies in several key areas:

-

Lead Optimization: Further optimization of the lead compounds identified in each therapeutic area to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism Elucidation: Deeper investigation into the precise molecular mechanisms of action, particularly in the context of anticancer and neurological applications.

-

In Vivo Studies: Progression of the most promising derivatives into preclinical and clinical studies to validate their therapeutic potential in relevant disease models.

-

Library Expansion: Synthesis and screening of more diverse libraries of derivatives to explore new therapeutic applications and further delineate the structure-activity relationships.

The continued exploration of the 6-(4-phenylpiperazin-1-yl)pyridin-3-amine scaffold holds great promise for the development of next-generation therapies for a range of challenging diseases.

References

-

Siwek, A., et al. (n.d.). Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice. PubMed. Available at: [Link]

-

Ozel, M. R., et al. (n.d.). Design and synthesis of phenylpiperazine derivatives as potent anticancer agents for prostate cancer. Ovid. Available at: [Link]

-

(n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

(n.d.). 4-phenyl-2,7-piperazine-1,8-naphthyridine derivative. ResearchGate. Available at: [Link]

-

Deka, N., et al. (2013). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. PMC. Available at: [Link]

-

(n.d.). Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. PMC. Available at: [Link]

-

El-gazzar, M. G., et al. (2023). Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. PMC. Available at: [Link]

-

(2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

-

(n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. Available at: [Link]

-

(n.d.). Phenylpiperazine. Wikipedia. Available at: [Link]

-

Wang, Y., et al. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers. Available at: [Link]

-

(2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. Available at: [Link]

-

(2019). Piperine inhibits adipocyte differentiation via dynamic regulation of histone modifications. PubMed. Available at: [Link]

-

(2026). Natural Bioactive Compounds Targeting FABP4 in Adipogenesis and Obesity: Evidence from In Vitro and In Vivo Studies. MDPI. Available at: [Link]

-

(n.d.). Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. Available at: [Link]

-

(n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... ResearchGate. Available at: [Link]

-

(n.d.). Adipogenesis protocol. The adipocyte differentiation protocol for cell treatment. ResearchGate. Available at: [Link]

-

de Souza Almeida, L., et al. (2021). Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. Bentham Science Publisher. Available at: [Link]

-

Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

-

(2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

-

Xu, X., et al. (2024). Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs. PubMed. Available at: [Link]

-

(2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. Available at: [Link]

-

(n.d.). Cytotoxicity assay and adipogenesis assay. The cytotoxicity assay is... ResearchGate. Available at: [Link]

-

(2023). Uncoupling Lipid Synthesis from Adipocyte Development. MDPI. Available at: [Link]

-

(n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]

-

(n.d.). Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and BAY-0069. PMC. Available at: [Link]

-

(n.d.). 3-aminopyridine. Organic Syntheses Procedure. Available at: [Link]

-

(2025). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. PMC. Available at: [Link]

-

(2024). Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation. MDPI. Available at: [Link]

-

Nafie, M. S., et al. (n.d.). Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators. RSC Publishing. Available at: [Link]

-

(n.d.). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. PMC. Available at: [Link]

-

(n.d.). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. PMC. Available at: [Link]

-

(n.d.). ec 50 s of phenyl thiazole acids in FP-based PParγ ligand screening assay. ResearchGate. Available at: [Link]

-

(n.d.). EC 50 values of the piperazine designer drugs. ResearchGate. Available at: [Link]

Sources

- 1. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 8. youtube.com [youtube.com]

- 9. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]-2,7-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. researchgate.net [researchgate.net]

- 16. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro [frontiersin.org]

- 18. chemijournal.com [chemijournal.com]

- 19. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Phenylpiperazine - Wikipedia [en.wikipedia.org]

Technical Guide: The Role of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine in Kinase Inhibition

The following technical guide provides an in-depth literature review and application analysis of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine as a privileged scaffold in kinase inhibitor discovery.

Executive Summary

6-(4-Phenylpiperazin-1-yl)pyridin-3-amine (CAS: 927989-62-6) represents a critical "privileged structure" in medicinal chemistry, specifically within the realm of Fragment-Based Drug Design (FBDD) for kinase inhibitors. While rarely acting as a standalone nanomolar inhibitor, this moiety serves as a high-value "Right-Hand Side" (RHS) pharmacophore .

Its structural architecture—comprising a pyridine linker, a solubilizing piperazine core, and a hydrophobic phenyl tail—allows it to bridge the ATP-binding hinge region of a kinase to the solvent-exposed front or hydrophobic back-pockets (Structure-Activity Relationship). This guide reviews its application in targeting Lck (Lymphocyte-specific protein tyrosine kinase) , Src family kinases , and its emerging utility in protease inhibition (C1s), providing validated synthetic protocols and mechanistic insights.

Chemical Identity & Structural Biology

The Pharmacophore

The molecule functions as a modular building block. Its efficacy in kinase inhibition stems from three distinct structural zones:

| Zone | Moiety | Function in Kinase Binding |

| Zone 1 (Head) | 3-Amino Pyridine | Acts as the nucleophilic attachment point to the "Hinge Binder" (e.g., pyrimidine, triazine). The pyridine nitrogen can occasionally serve as a weak H-bond acceptor. |

| Zone 2 (Linker) | Piperazine Ring | Provides a rigid spacer that directs the tail out of the ATP pocket. Enhances solubility and pharmacokinetic (PK) properties.[1] |

| Zone 3 (Tail) | Phenyl Group | Engages in hydrophobic interactions (π-stacking or Van der Waals) with residues in the solvent front or the ribose-binding pocket. |

Structural Diagram (DOT)

The following diagram illustrates the pharmacological connectivity of this scaffold when integrated into a full kinase inhibitor.

Caption: Pharmacophore mapping of the title compound as a Right-Hand Side (RHS) moiety in kinase inhibitor design.

Literature Review: Kinase Target Profile

Lck and Src Family Kinases

The most prominent application of this scaffold in kinase literature is targeting Lck , a Src family tyrosine kinase essential for T-cell activation.

-

Mechanism: The 3-amino group of the title compound is coupled to a 2,4-diaminopyrimidine core. The resulting molecule, [4-(6-Piperazin-1-yl-pyridin-3-yl)-pyrimidin-2-yl]-(3,4,5-trimethoxy-phenyl)-amine, exhibits micromolar inhibition of Lck.

-

Data Point: A derivative containing this exact scaffold demonstrated an IC50 of ~3.3 µM against Lck [1].

-

Significance: This establishes the scaffold as a viable starting point for optimizing selectivity against Src-family kinases by varying the phenyl ring substituents (e.g., adding -F or -OMe groups).

Aurora and FLT3 Kinases

Research into Imidazo[4,5-b]pyridine inhibitors has utilized the (4-phenylpiperazin-1-yl) moiety to target Aurora Kinases and FLT3 (FMS-like tyrosine kinase 3).

-

Binding Mode: The piperazine-phenyl tail points into the solvent-accessible area, with the phenyl ring residing in close proximity to Gly216 in Aurora A [2].[2] This extension is crucial for potency, transforming a weak fragment into a nanomolar inhibitor.

Contrast: C1s Protease Inhibition

While the focus is kinases, it is scientifically rigorous to note that a direct amidine derivative of the title compound, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (A1) , was recently identified (2024) as a selective inhibitor of the C1s serine protease (

Experimental Protocols

Synthesis of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine

Causality: This protocol uses a Nucleophilic Aromatic Substitution (

Reagents:

-

6-chloro-3-nitropyridine (CAS: 55304-80-8)

-

1-Phenylpiperazine (CAS: 92-54-6)

-

Potassium Carbonate (

) -

Palladium on Carbon (Pd/C, 10%)

-

Hydrazine Monohydrate or Hydrogen Gas (

)

Step-by-Step Methodology:

-

S_NAr Coupling:

-

Dissolve 6-chloro-3-nitropyridine (1.0 eq) in Acetonitrile (ACN).

-

Add

(2.5 eq) and 1-Phenylpiperazine (1.1 eq). -

Critical Step: Reflux at 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).[3] The electron-withdrawing nitro group activates the C-6 chlorine for displacement.

-

Validation: The product, 3-nitro-6-(4-phenylpiperazin-1-yl)pyridine, precipitates as a yellow solid upon cooling/water addition. Yield >85%.

-

-

Nitro Reduction:

-

Dissolve the nitro intermediate in Ethanol/THF (1:1).

-

Add 10% Pd/C (10 wt%).

-

Activation: Introduce

gas (balloon pressure) or add Hydrazine Monohydrate (5 eq) dropwise at reflux. -

Stir for 12 hours. Filter through Celite to remove Pd.

-

Concentrate filtrate to yield the title amine as a tan/brown solid.

-

Kinase Activity Assay (Lck)

Causality: To verify the activity of inhibitors built with this scaffold, a FRET-based assay is standard.

-

Preparation: Dilute the synthesized inhibitor (coupled to a hinge binder) in DMSO.

-

Reaction Mix: Combine Lck enzyme (0.5 nM), peptide substrate (e.g., Poly Glu:Tyr), and ATP (

concentration) in kinase buffer (50 mM HEPES pH 7.5, 10 mM -

Incubation: Add compound. Incubate 60 min at RT.

-

Detection: Add EDTA (stop solution) and Eu-labeled anti-phosphotyrosine antibody. Measure FRET signal on a plate reader (e.g., EnVision).

-

Analysis: Fit curves to derive IC50.

Visualization: Synthesis Workflow

Caption: Validated synthetic route for the production of the title scaffold via SNAr and Nitro Reduction.

Quantitative Data Summary

| Compound / Derivative | Target | Activity Type | Value | Reference |

| Pyrimidine-Amine Derivative | Lck Kinase | IC50 | 3.3 µM | [1] |

| Imidazo-pyridine Derivative | Aurora A | Kd | 7.5 nM | [2] |

| Imidazo-pyridine Derivative | FLT3 | Kd | 6.2 nM | [2] |

| Amidine Derivative (A1) | C1s Protease | Ki | 5.8 µM | [3] |

References

-

BindingDB. "Target: Tyrosine-protein kinase Lck (Human)." BindingDB Entry BDBM50083644. Available at: [Link]

-

Bavetsias, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry. Available at: [Link]

-

McGraw, J., et al. (2024). "Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs." The Journal of Immunology. Available at: [Link]

-

PubChem. "6-(4-Methylpiperazin-1-yl)pyridin-3-amine (Analogous Structure)." National Library of Medicine. Available at: [Link]

Sources

- 1. CAS 55403-35-5: 6-(4-Methylpiperazin-1-yl)pyridin-3-amine [cymitquimica.com]

- 2. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Solubility profile of 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine in water vs organic solvents

This guide provides an in-depth technical analysis of the solubility profile, physicochemical drivers, and handling protocols for 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine .

Executive Technical Summary

Compound Identity: 6-(4-Phenylpiperazin-1-yl)pyridin-3-amine CAS Registry Number: 927989-62-6 Molecular Formula: C₁₅H₁₈N₄ Molecular Weight: 254.33 g/mol

This compound is a lipophilic, basic heterocycle commonly utilized as a scaffold in medicinal chemistry (e.g., GPCR ligands, kinase inhibitors). Its solubility is governed by a pH-dependent "solubility switch" driven by the protonation of the pyridine ring nitrogen.

Solubility at a Glance:

| Solvent System | Solubility Rating | Primary State | Usage Recommendation |

|---|---|---|---|

| Water (pH 7.4) | Low (< 0.1 mg/mL) | Neutral / Aggregated | Avoid for stock solutions. |

| Water (0.1 M HCl) | High (> 10 mg/mL) | Di-cationic | Ideal for aqueous dosing formulations. |

| DMSO | High (> 50 mg/mL) | Neutral | Standard for Cryo-Stock (10–20 mM). |

| Ethanol | Moderate | Neutral | Suitable for intermediate dilutions. |

| DCM / Chloroform | High | Neutral | Preferred for synthesis/extraction. |

Structural Analysis & Physicochemical Drivers

To predict and manipulate the solubility of this compound, one must understand its ionization centers. The molecule features three distinct nitrogen environments that dictate its behavior in solution.

The Ionization Hierarchy

The solubility profile is defined by the pKa of the most basic nitrogen.

-

Pyridine Ring Nitrogen (N1): This is the dominant basic site . While unsubstituted pyridine has a pKa of ~5.2, the electron-donating piperazine group at the 6-position (ortho-like) pushes electron density into the ring via resonance (+R effect). This raises the pKa of the pyridine nitrogen to approximately 6.8 – 7.5 .

-